Ethyl 3-(4-nitrobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate
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Overview
Description
Preparation Methods
The synthesis of Ethyl 3-(4-nitrobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate involves multiple steps. One common method includes the following steps :
Formation of Quaternary Salts: Lepidine is stirred with different phenacyl bromides in acetone at room temperature to obtain quaternary salts.
Reaction with Ethyl Propiolate: These quaternary salts are then treated with electron-deficient ethyl propiolate in the presence of anhydrous potassium carbonate (K2CO3) and dimethylformamide (DMF) solvent.
Cyclization: The resulting product undergoes intramolecular cyclization to form the desired pyrroloquinoline derivative.
Chemical Reactions Analysis
Ethyl 3-(4-nitrobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrobenzoyl group, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Scientific Research Applications
Ethyl 3-(4-nitrobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate has several scientific research applications :
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound exhibits biological activities such as antimicrobial and antimalarial properties.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-nitrobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate involves its interaction with specific molecular targets and pathways . The nitrobenzoyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrroloquinoline core structure is known to interact with enzymes and receptors, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Ethyl 3-(4-nitrobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate can be compared with other similar compounds in the pyrroloquinoline family :
- Ethyl 3-(3-nitrobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate
- Ethyl 1-(4-nitrobenzoyl)pyrrolo[1,2-a]quinoline-3-carboxylate
- Ethyl 5-methyl-1-(4-nitrobenzoyl)pyrrolo[1,2-a]quinoline-3-carboxylate
These compounds share a similar core structure but differ in the position and type of substituents, which can lead to variations in their chemical and biological properties
Properties
CAS No. |
70654-03-4 |
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Molecular Formula |
C26H18N2O5 |
Molecular Weight |
438.4 g/mol |
IUPAC Name |
ethyl 3-(4-nitrobenzoyl)naphtho[2,1-e]indolizine-1-carboxylate |
InChI |
InChI=1S/C26H18N2O5/c1-2-33-26(30)21-15-24(25(29)17-7-10-18(11-8-17)28(31)32)27-22-13-9-16-5-3-4-6-19(16)20(22)12-14-23(21)27/h3-15H,2H2,1H3 |
InChI Key |
KXFFSCJIMPISAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=CC3=C(N2C(=C1)C(=O)C4=CC=C(C=C4)[N+](=O)[O-])C=CC5=CC=CC=C53 |
Origin of Product |
United States |
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